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Abstract
(3-Chlorophenyl)(phenyl)methanol, also known as 3-Chlorobenzhydrol, is a chiral secondary

alcohol that serves as a pivotal intermediate in modern organic synthesis. Its structural features

—a central carbinol group flanked by a phenyl and a 3-chlorophenyl moiety—make it a

versatile building block for creating complex molecular architectures. This guide provides a

comprehensive technical overview of its chemical and physical properties, detailed

spectroscopic analysis, validated synthesis protocols, and key applications, particularly in the

context of pharmaceutical research. By synthesizing field-proven insights with established

chemical principles, this document aims to equip researchers with the foundational knowledge

required for the effective utilization of this important compound.

Chemical Identity and Physicochemical Properties
(3-Chlorophenyl)(phenyl)methanol is an aromatic alcohol characterized by the presence of a

chlorine atom at the meta position of one of its phenyl rings. This substitution pattern

significantly influences its electronic properties and reactivity compared to its unsubstituted
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parent, benzhydrol. The molecule is chiral due to the asymmetric carbon atom of the carbinol

group, and can therefore exist as two distinct enantiomers.[1][2]

Table 1: Chemical Identifiers

Identifier Value

IUPAC Name (3-chlorophenyl)(phenyl)methanol[3]

Common Synonyms 3-Chlorobenzhydrol, m-chlorobenzhydrol

CAS Number 63012-03-3[2][4]

Molecular Formula C₁₃H₁₁ClO[2][3]

Molecular Weight 218.68 g/mol [4][5]

Canonical SMILES C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O[4]

InChI Key DDCJHFYXAPQYLA-UHFFFAOYSA-N

Table 2: Physicochemical Properties

Property Value Source

Physical Form

Colorless to white/yellow solid

or semi-solid, with a

characteristic benzene aroma.

[1][2]

ChemBK

Melting Point 40 °C[2] ChemBK

Boiling Point
169 °C @ 0.1 mmHg; 342.6 °C

(predicted, atmospheric)[2][4]
ChemBK, Biosynth

Solubility

Practically insoluble in water;

Soluble in ethanol and ether.[1]

[2]

ChemBK

XLogP3 (Lipophilicity) 3.8[5] PubChem

Predicted Density ~1.2 g/cm³ ChemBK
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Spectroscopic Analysis
Spectroscopic characterization is essential for verifying the identity and purity of (3-
Chlorophenyl)(phenyl)methanol. While a publicly available, fully assigned spectrum is not

consistently reported, the expected spectral features can be reliably predicted based on its

structure and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic,

carbinol, and hydroxyl protons.

Aromatic Region (δ 7.0-7.5 ppm): A complex multiplet pattern integrating to 9 protons is

anticipated. The protons on the unsubstituted phenyl ring will appear as a multiplet, while

the four protons on the 3-chlorophenyl ring will show splitting patterns characteristic of a

meta-substituted system.

Carbinol Proton (δ ~5.8 ppm): A singlet (or a doublet if coupled to the hydroxyl proton)

corresponding to the CH-OH proton.

Hydroxyl Proton (δ ~2.2-2.4 ppm): A broad singlet for the OH proton. Its chemical shift can

vary with concentration and solvent.

¹³C NMR: The carbon spectrum provides clear signals for the carbinol carbon and the distinct

aromatic carbons.

Carbinol Carbon (δ ~75-76 ppm): A single peak for the CH-OH carbon.

Aromatic Carbons (δ ~125-145 ppm): Multiple signals are expected in this region. The

carbon bearing the chlorine atom (C-Cl) will be shifted, and the two ipso-carbons attached

to the carbinol group will also be distinct.

Infrared (IR) Spectroscopy
The IR spectrum is dominated by features characteristic of an alcohol and aromatic rings.

O-H Stretch (3200-3500 cm⁻¹): A strong and broad absorption band, indicative of the

hydrogen-bonded hydroxyl group.[6]
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C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Sharp, medium-intensity peaks.

C=C Stretch (Aromatic) (1450-1600 cm⁻¹): Several sharp peaks of varying intensity.

C-O Stretch (1000-1200 cm⁻¹): A strong peak corresponding to the carbinol C-O bond.[6]

C-Cl Stretch (700-800 cm⁻¹): A medium to strong peak indicating the carbon-chlorine bond.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. The

presence of chlorine results in a characteristic M+2 isotopic peak with an intensity

approximately one-third that of the molecular ion peak.

Table 3: Predicted Mass Spectrometry Data

Adduct Predicted m/z

Monoisotopic Mass 218.04984 Da

[M+H]⁺ 219.05712

[M+Na]⁺ 241.03906

[M-H]⁻ 217.04256

Data sourced from PubChemLite predictions.[7]

Synthesis and Manufacturing
Two primary, reliable synthetic routes are employed for the laboratory-scale and potential

industrial production of (3-Chlorophenyl)(phenyl)methanol: the Grignard reaction and the

reduction of a benzophenone precursor.

Method 1: Grignard Reaction
This classic organometallic approach builds the carbon skeleton by reacting an aryl Grignard

reagent with an appropriate benzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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